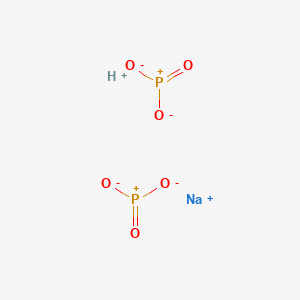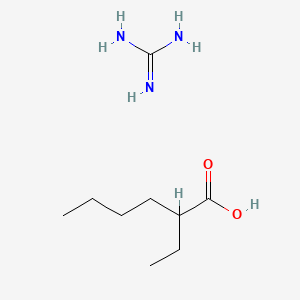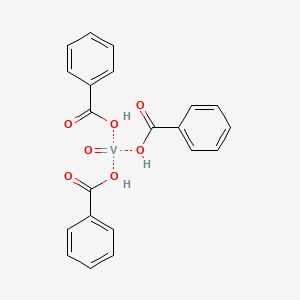
Tris(benzoato-O)oxovanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(benzoato-O)oxovanadium is a coordination compound where an oxovanadium center is ligated by three benzoate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(benzoato-O)oxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with benzoic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:
V2O5+6C6H5COOH→2VO(C6H5COO)3+3H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: Tris(benzoato-O)oxovanadium can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).
Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The benzoate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of vanadium(V) complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
Chemistry: It serves as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: The compound has shown promise in biological studies, including enzyme inhibition and interaction with biomolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in insulin-mimetic activity, which could be beneficial for diabetes treatment.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for vanadium-based catalysts.
作用機序
The mechanism by which tris(benzoato-O)oxovanadium exerts its effects is largely dependent on its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound’s redox properties also enable it to participate in electron transfer reactions, which can influence cellular processes and metabolic pathways.
類似化合物との比較
Tris(oxalato)oxovanadium: Another oxovanadium complex with oxalate ligands.
Tris(acetato)oxovanadium: Similar structure but with acetate ligands.
Tris(malonato)oxovanadium: Contains malonate ligands instead of benzoate.
Uniqueness: Tris(benzoato-O)oxovanadium is unique due to the presence of benzoate ligands, which can influence its solubility, stability, and reactivity compared to other oxovanadium complexes. The aromatic nature of the benzoate ligands also allows for π-π interactions, which can be advantageous in certain catalytic and biological applications.
特性
CAS番号 |
25578-30-7 |
|---|---|
分子式 |
C21H18O7V |
分子量 |
433.3 g/mol |
IUPAC名 |
benzoic acid;oxovanadium |
InChI |
InChI=1S/3C7H6O2.O.V/c3*8-7(9)6-4-2-1-3-5-6;;/h3*1-5H,(H,8,9);; |
InChIキー |
VDWQNSKYBVSYDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O=[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


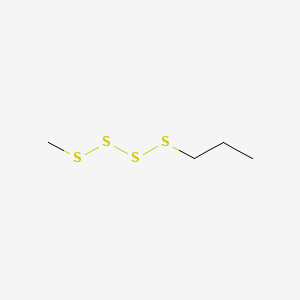
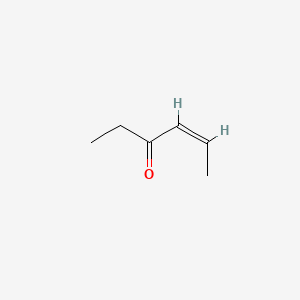
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
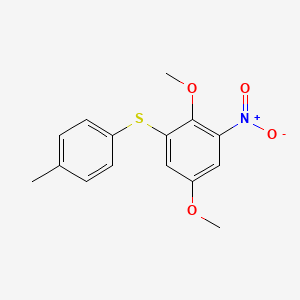
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

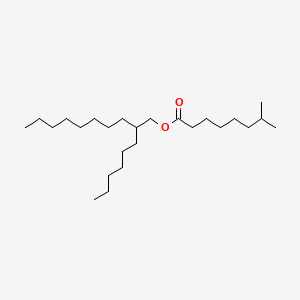
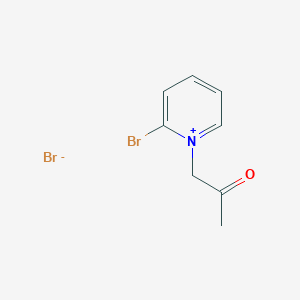


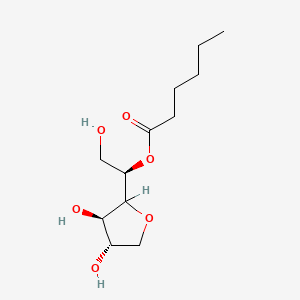
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
